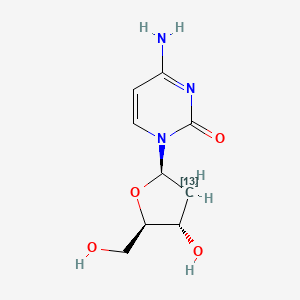![molecular formula C12H8Cl2N2S B13855092 6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13855092.png)
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole is a heterocyclic compound that features a pyrrolo-thiazole core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole typically involves the annulation of the pyrrole ring to the thiazole ring. One common method includes the use of a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological effects . The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrrole-thiazole structure and have similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds have a different ring structure but share some pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities.
Propriétés
Formule moléculaire |
C12H8Cl2N2S |
|---|---|
Poids moléculaire |
283.2 g/mol |
Nom IUPAC |
6-[(3,4-dichlorophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole |
InChI |
InChI=1S/C12H8Cl2N2S/c13-9-2-1-7(4-10(9)14)3-8-5-15-12-11(8)17-6-16-12/h1-2,4-6,15H,3H2 |
Clé InChI |
SUSODFITEPGWDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC2=CNC3=C2SC=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


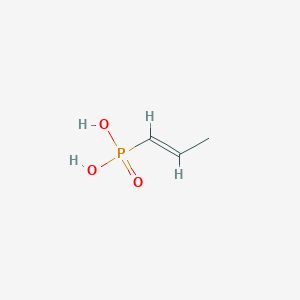
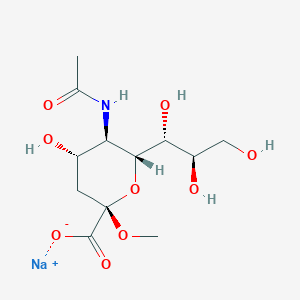
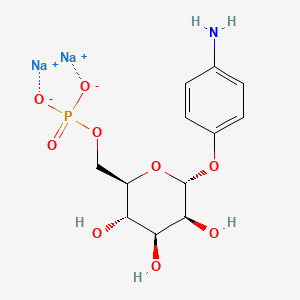

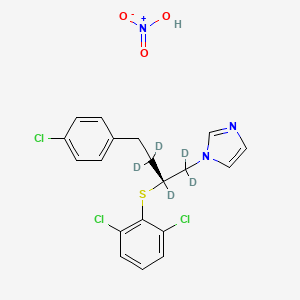
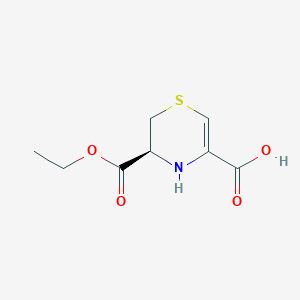




![tert-butyl-dimethyl-[4-(7-phenylmethoxy-3,4,4a,5-tetrahydro-2H-chromen-3-yl)phenoxy]silane](/img/structure/B13855080.png)
![[(2R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B13855084.png)
